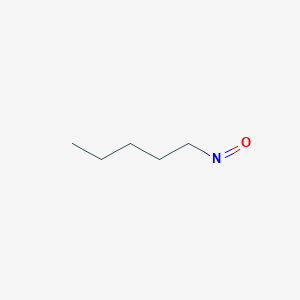![molecular formula C23H31NO2 B14189840 (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole CAS No. 920509-97-3](/img/structure/B14189840.png)
(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group, an octyloxy-substituted naphthalene ring, and a dihydro-oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is subjected to a Friedel-Crafts alkylation reaction with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-(octyloxy)naphthalene.
Oxazole Ring Formation: The naphthalene derivative is then reacted with an appropriate ethyl-substituted amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring. This step may involve cyclization and dehydration reactions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (4R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the naphthalene ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocycle using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the naphthalene ring or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Saturated heterocycles or alcohols.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The oxazole ring and the naphthalene moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-1,3-oxazole: Lacks the dihydro component, leading to different reactivity and stability.
4-Ethyl-2-[6-(hexyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole: Similar structure with a shorter alkyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry, which can influence its biological activity and interaction with chiral environments. The presence of the octyloxy group also imparts distinct physicochemical properties, such as solubility and lipophilicity, compared to similar compounds with different alkyl chains.
Properties
CAS No. |
920509-97-3 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-(6-octoxynaphthalen-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-14-25-22-13-12-18-15-20(11-10-19(18)16-22)23-24-21(4-2)17-26-23/h10-13,15-16,21H,3-9,14,17H2,1-2H3/t21-/m1/s1 |
InChI Key |
GCXKSOUGRFPVSL-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


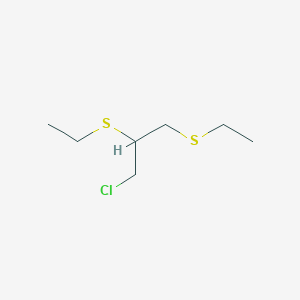
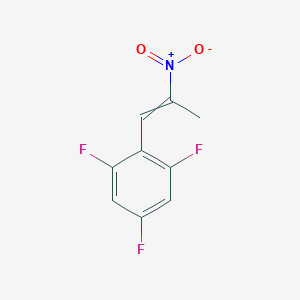
![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)
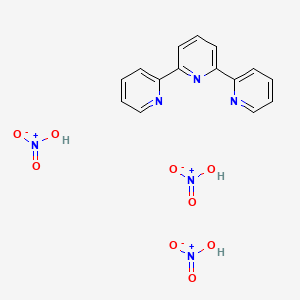
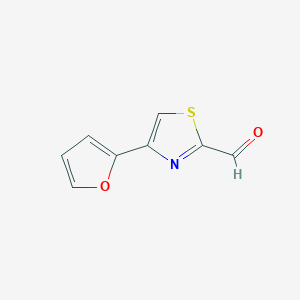
![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
